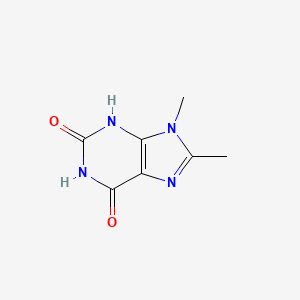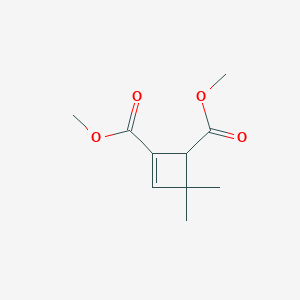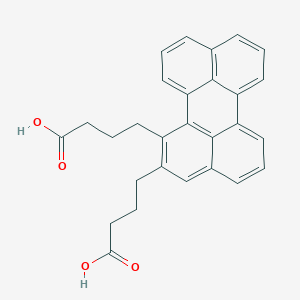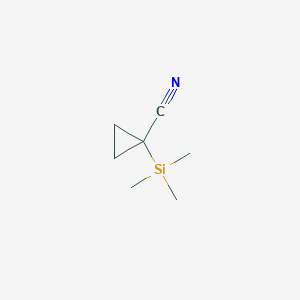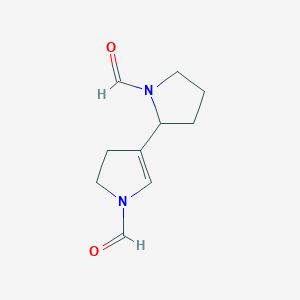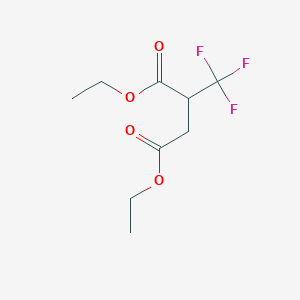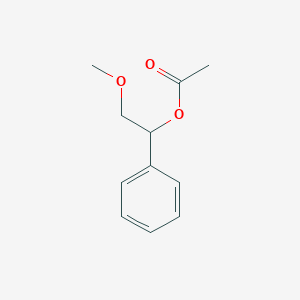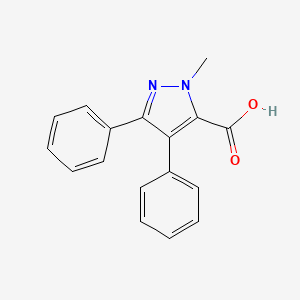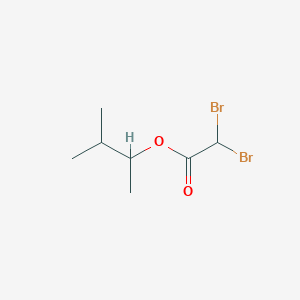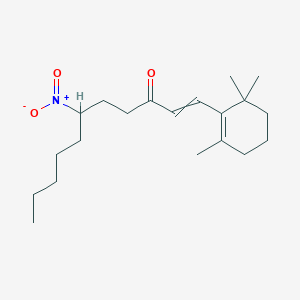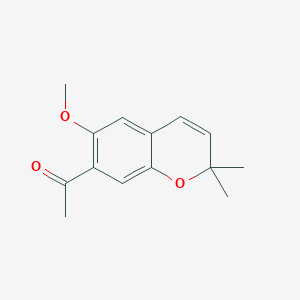
1-(6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-yl)ethan-1-one is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by a methoxy group at the 6th position, two methyl groups at the 2nd position, and an ethanone group at the 7th position of the benzopyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-2,2-dimethyl-2H-1-benzopyran and ethanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-(6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-yl)ethan-1-one involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, thereby modulating their activity.
Pathways: Influencing signaling pathways involved in cellular processes such as inflammation, oxidative stress, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-2H-1-benzopyran-2-one: Similar structure but lacks the ethanone group.
6,7-Dimethoxy-2H-1-benzopyran-2-one: Contains two methoxy groups but differs in the position of the ethanone group.
3-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one: Similar core structure with different substituents.
Uniqueness
1-(6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
90300-39-3 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
1-(6-methoxy-2,2-dimethylchromen-7-yl)ethanone |
InChI |
InChI=1S/C14H16O3/c1-9(15)11-8-12-10(7-13(11)16-4)5-6-14(2,3)17-12/h5-8H,1-4H3 |
Clave InChI |
LNFRIIVHJBFFGL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C2C=CC(OC2=C1)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)
